Triethylamine hydrochloride

Beschreibung

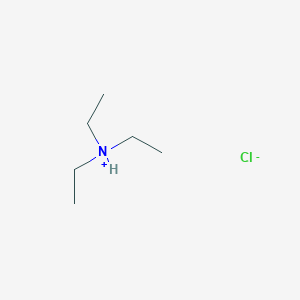

Structure

2D Structure

Eigenschaften

IUPAC Name |

N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWRPSCZWQJDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51974-04-0, 121-44-8 (Parent) | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51974-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060292 | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | Triethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C (sublimes) | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1X10+6 mg/L at 25 °C, Soluble in 0.7 parts water, Very soluble in ethanol, chloroform, Soluble in alcohol, chloroform; very slightly soluble in benzene. Practically insoluble in ether | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0689 g/cu cm 21 °C | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000138 [mmHg] | |

| Record name | Triethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from alcohol, Hexagonal crsystals from alcohol | |

CAS No. |

554-68-7 | |

| Record name | Triethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NX3818GCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 °C (decomposes) | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Mechanisms

Laboratory and Industrial Synthetic Routes

The most direct and common method for synthesizing Triethylamine (B128534) hydrochloride is through the acid-base reaction between Triethylamine (TEA) and Hydrochloric Acid (HCl). guidechem.com This reaction involves the protonation of the tertiary amine, Triethylamine, by the strong acid, HCl. The lone pair of electrons on the nitrogen atom of Triethylamine attacks the proton (H+) from hydrochloric acid, forming a stable triethylammonium (B8662869) cation and a chloride anion. guidechem.com

The reaction is typically performed by dissolving Triethylamine in a suitable solvent, such as ethanol (B145695), water, or diethyl ether, and then slowly adding hydrochloric acid to the solution with stirring. wikipedia.org Triethylamine hydrochloride, being a salt, is often less soluble in organic solvents than its parent amine and precipitates out of the reaction mixture as a white crystalline solid. researchgate.net The precipitate can then be isolated through filtration, washed, and dried to yield the pure product. On an industrial scale, the process follows similar principles, often involving continuous addition of HCl to a TEA solution with efficient mixing and temperature control to ensure complete reaction. The resulting hydrochloride salt is a colorless, odorless, and hygroscopic powder that decomposes upon heating to 261 °C. wikipedia.orgatamanchemicals.comchemical-product.com

Reaction Scheme: N(CH₂CH₃)₃ + HCl → [HN(CH₂CH₃)₃]⁺Cl⁻

Below is a table summarizing typical laboratory preparation conditions.

| Reactants | Solvent | Procedure | Product Form |

| Triethylamine, Hydrochloric Acid | Ethanol or Water | Slow addition of acid to the amine solution with stirring. | White Precipitate |

| Triethylamine, Alcoholic Hydrochloric Acid | Ether | Addition of alcoholic HCl to an ether solution of the residue. | Precipitate |

While direct protonation is standard, this compound can also be synthesized through alternative pathways. One such method involves the reaction of dimethyldichlorosilane with water and toluene. After refluxing and extraction, the resulting liquid is dissolved in toluene, and Triethylamine is added. The reaction yields a white solid of this compound, which can be crystallized from chloroform. google.com The proposed mechanism suggests that the hydrolysis of dimethyldichlorosilane generates a species that forms a hydrogen bond with hydrochloric acid, which then readily reacts with the added Triethylamine to form the hydrochloride salt. google.com

Another synthetic context where this compound is formed is during the synthesis of functionalized cyclic carbonates. In a one-pot cyclization of bis-MPA using triphosgene, Triethylamine is added in excess. Part of the Triethylamine reacts to form an organic carboxylate salt in situ, while the remainder acts as a scavenger for the HCl generated from the triphosgene, resulting in the formation of Triethylammonium hydrochloride (TEAH+Cl−) as a byproduct. bham.ac.uk

A summary of these alternative routes is presented in the table below.

| Precursors | Key Reagents | Product Formation Context |

| Dimethyldichlorosilane, Toluene, Water | Triethylamine | Formed after hydrolysis of the silane (B1218182) and subsequent reaction with TEA. google.com |

| bis-MPA, Triphosgene | Triethylamine | Formed as a byproduct to scavenge HCl during a cyclization reaction. bham.ac.uk |

Mechanism of Formation in Organic Reactions

This compound is frequently generated as a byproduct in organic reactions where Triethylamine is used as a base. google.comgoogle.com A primary example is in the synthesis of esters and amides from acyl chlorides. wikipedia.orgatamanchemicals.comchemical-product.comchemeurope.com In these nucleophilic acyl substitution reactions, an alcohol or an amine reacts with an acyl chloride. crunchchemistry.co.uk This process liberates a molecule of hydrogen chloride (HCl). atamanchemicals.comchemical-product.comchemeurope.com

The presence of HCl can protonate the starting amine or alcohol, rendering it non-nucleophilic and halting the reaction. To prevent this, Triethylamine is added as an "acid scavenger". fiveable.meresearchgate.net The basic Triethylamine reacts with and neutralizes the generated HCl, forming the salt this compound. atamanchemicals.comchemical-product.comchemeurope.com This removal of HCl from the reaction mixture is often essential for the reaction to proceed to completion. chemeurope.com The this compound salt typically precipitates from the reaction solvent and can be removed by filtration. orgsyn.org

General Reaction: R₂NH + R'C(O)Cl + Et₃N → R'C(O)NR₂ + Et₃NH⁺Cl⁻ wikipedia.orgchemeurope.com

Triethylamine is also a widely used base for promoting dehydrohalogenation reactions, which are crucial for synthesizing alkenes from alkyl halides. chemical-product.com In these elimination reactions, Triethylamine facilitates the removal of a proton and a halide from adjacent carbon atoms. The Triethylamine abstracts a proton from the alkyl halide, while the halide ion departs, leading to the formation of a double bond (an alkene).

Simultaneously, the Triethylamine becomes protonated, and the halide ion is released. These combine to form a triethylammonium halide salt. When the halide is chloride, the byproduct is this compound. guidechem.com Similar to its role in acylation, the formation of the salt drives the reaction forward by consuming the acidic byproduct.

Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, have provided deeper insights into the formation of this compound during specific reactions. For instance, in the reaction between dichloroethylene carbonate (DCEC) and Triethylamine, the initial product, chlorovinyl carbonate (CLVC), further reacts with TEA. rsc.org

DFT calculations have elucidated the mechanism for the formation of this compound in this system. A key finding is a chain propagation pathway for the elimination of HCl from the CLVC intermediate. The initial HCl elimination is facilitated by Triethylamine and has been identified as the rate-determining step. Subsequent eliminations can be mediated by a reactive intermediate generated in the preceding step. rsc.org A competing pathway involves the direct attack of Triethylamine on the chlorine-bearing carbon of the intermediate, which leads to a quaternary ammonium (B1175870) salt that then decomposes. rsc.org This research highlights that the formation of this compound can be part of a complex reaction network beyond simple acid-base neutralization. rsc.org

Mechanistic Insights into HCl Elimination Pathways

Chain Propagation Pathways

In certain reactions, the formation of this compound is integral to a chain propagation mechanism. A notable example is the reaction between dichloroethylene carbonate (DCEC) and triethylamine (TEA). rsc.org In this system, density functional theory (DFT) calculations have uncovered a chain propagation pathway for the elimination of hydrogen chloride (HCl) from an initial product, chlorovinyl chloride (CLVC). rsc.org

The process is initiated by triethylamine, which facilitates the first HCl elimination. rsc.org Subsequently, a reactive intermediate generated in this initial step mediates further activations, creating a self-propagating chain of HCl elimination. rsc.org This pathway is crucial for understanding the reaction's stoichiometry and product distribution, where this compound is a key product formed from the captured HCl. rsc.org

Quaternary Ammonium Salt Intermediate Decomposition

A competing pathway in some syntheses involves the formation and subsequent decomposition of a quaternary ammonium salt intermediate. rsc.org In the reaction involving chlorovinyl chloride (CLVC) and triethylamine, an alternative mechanism features the nucleophilic attack by TEA at the chlorine-bearing carbon of CLVC. rsc.org This attack results in the formation of a quaternary ammonium salt. rsc.org This intermediate is unstable and decomposes to yield other products, such as chloroethane. rsc.org

The decomposition of quaternary ammonium salts can proceed through various mechanisms, including E2 elimination and SN2 substitution, depending on the structure of the salt and the reaction conditions. researchgate.netlehigh.edu The formation of these intermediates is a critical consideration in organic synthesis, as their decomposition pathways can lead to a mixture of products. wikipedia.orgrsc.org Triethylamine itself can be readily alkylated by reagents like alkyl halides to form stable quaternary ammonium salts. wikipedia.org

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the complex mechanisms of chemical reactions at a molecular level. These theoretical studies complement experimental findings by mapping out reaction energy profiles, identifying transient intermediates, and clarifying the roles of various species.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential method for studying the reaction mechanisms involving triethylamine and its hydrochloride salt. rsc.orgacs.org DFT calculations have been successfully employed to confirm that the interaction between triethylamine and strong acids like hydrochloric acid leads to proton transfer and the formation of a salt, specifically an ion pair ([Et₃NH]⁺Cl⁻). acs.org This is distinct from interactions with weaker acids, which may only form hydrogen-bonded molecular complexes. acs.org

In the context of the reaction between dichloroethylene carbonate and triethylamine, DFT calculations were instrumental in elucidating the dual pathways of this compound formation. rsc.org They not only detailed the chain propagation mechanism for HCl elimination but also mapped out the competing pathway involving the quaternary ammonium salt intermediate. rsc.org Furthermore, DFT has been used to understand the role of this compound as a proton source in other catalytic systems, providing crucial insights into how it facilitates catalytic turnovers. nus.edu.sg

| Study Focus | Key Computational Finding | Significance | Reference |

|---|---|---|---|

| Proton Transfer between TEA and HCl | Calculation confirms the formation of an ion pair ([Et₃NH]⁺Cl⁻) rather than a molecular complex. | Confirms the salt-like nature of the compound. | acs.org |

| Reaction of DCEC with TEA | Elucidated a chain propagation pathway for HCl elimination and a competing quaternary ammonium salt decomposition pathway. | Explains the reaction mechanism and product distribution. | rsc.org |

| Titanium-Catalysed C-glycoside Synthesis | DFT insights helped clarify the role of TEA·HCl as a proton source for efficient protonolysis to turn over the catalytic cycle. | Aids in the design and optimization of catalytic reactions. | nus.edu.sg |

| Solubility in Mixed Solvents | Calculations of solvation free energy correlated with experimental solubility data. | Provides a molecular-level understanding of dissolution and aids in process design for crystallization. | researchgate.net |

Applications in Organic Synthesis and Catalysis

Role as a Base and Proton Scavengerchemeurope.comchemical-product.commdpi.comspectrumchemical.comontosight.aicalpaclab.comnih.gov

In many organic reactions, triethylamine (B128534) hydrochloride's conjugate base, triethylamine (TEA), plays a crucial role as a non-nucleophilic base and a proton scavenger. chemeurope.comchemical-product.comatamankimya.com The hydrochloride salt itself can be used directly, or it is formed in situ when triethylamine is used to neutralize acidic byproducts. chemeurope.comchemical-product.com The primary function of TEA is to accept protons, thereby preventing the protonation of other reagents and facilitating the desired reaction. ontosight.aiatamankimya.comresearchgate.net This is particularly important in reactions that generate strong acids as byproducts. chemeurope.comchemical-product.com

Neutralization of Acidic Byproductschemical-product.commdpi.com

A primary application of triethylamine, often resulting in the formation of triethylamine hydrochloride, is the neutralization of acidic byproducts generated during a reaction. chemical-product.commdpi.com For instance, in reactions involving acyl chlorides, hydrogen chloride (HCl) is produced. chemeurope.comchemical-product.com Triethylamine effectively scavenges this HCl, forming the stable and often insoluble this compound salt. chemeurope.comchemical-product.comorgsyn.org This removal of HCl from the reaction mixture is often essential for the reaction to proceed to completion, as the buildup of acid can lead to unwanted side reactions or decomposition of starting materials and products. chemeurope.comresearchgate.net

The general reaction can be represented as: R-C(O)Cl + Nu-H + N(CH₂CH₃)₃ → R-C(O)Nu + [N(CH₂CH₃)₃H]⁺Cl⁻

This principle is fundamental to many of the applications discussed below.

Facilitation of Esterification Reactionschemical-product.commdpi.com

This compound, or more accurately its parent base triethylamine, is widely used to facilitate esterification reactions, particularly those involving acyl chlorides or acid anhydrides and alcohols. chemical-product.commdpi.commit.edu In these reactions, the triethylamine acts as a proton scavenger, neutralizing the hydrogen chloride or carboxylic acid byproduct that is formed. chemical-product.comtaylorandfrancis.com This prevents the protonation of the alcohol and drives the equilibrium towards the formation of the ester. mit.edu

For example, in the synthesis of an ester from an acyl chloride and an alcohol, the reaction is: R-C(O)Cl + R'-OH + N(CH₂CH₃)₃ → R-C(O)OR' + [N(CH₂CH₃)₃H]⁺Cl⁻

The precipitated this compound can often be easily removed from the reaction mixture by filtration. orgsyn.orgtaylorandfrancis.com

Amidation and Acylation Reactionschemeurope.comchemical-product.commdpi.com

Similar to esterification, triethylamine is a key reagent in amidation and acylation reactions. chemeurope.comchemical-product.commdpi.comreachemchemicals.com When an amine reacts with an acyl chloride to form an amide, hydrogen chloride is generated as a byproduct. chemeurope.comresearchgate.net Triethylamine is added to the reaction mixture to neutralize this HCl, forming this compound. chemeurope.comresearchgate.net This prevents the protonation of the starting amine, which would render it unreactive towards the acyl chloride. researchgate.net

The general scheme for amidation is: R-C(O)Cl + R₂'NH + N(CH₂CH₃)₃ → R-C(O)NR₂' + [N(CH₂CH₃)₃H]⁺Cl⁻

This methodology is crucial in peptide synthesis and the formation of various amide-containing compounds. researchgate.netresearchgate.net

Alkylation Reactionschemical-product.commdpi.com

In alkylation reactions, triethylamine can be used as a base to deprotonate a substrate, making it nucleophilic for reaction with an alkylating agent. atamankimya.com The resulting this compound precipitates from the reaction mixture. For example, it can be used in the alkylation of amines and other nucleophiles. chemeurope.comontosight.ai

A notable application is in the formation of quaternary ammonium (B1175870) salts where triethylamine itself is alkylated. chemeurope.com The reaction with an alkyl halide (RI) proceeds as follows: RI + N(CH₂CH₃)₃ → [N(CH₂CH₃)₃R]⁺I⁻

Furthermore, this compound is a component of certain ionic liquids used as catalysts for alkylation reactions. mdpi.com

Condensation Reactionschemeurope.comchemical-product.commdpi.comspectrumchemical.comresearchgate.net

Triethylamine serves as a catalyst and an acid neutralizer in various condensation reactions. chemical-product.comspectrumchemical.comatamankimya.comatamanchemicals.com These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. The basic nature of triethylamine can facilitate the deprotonation steps required in many condensation mechanisms. ontosight.ai By neutralizing any acidic byproducts, it helps to drive the reaction forward. spectrumchemical.comatamanchemicals.com

Catalytic Applicationsmdpi.comspectrumchemical.comreachemchemicals.comontosight.airesearchgate.netwikipedia.orgontosight.airsc.org

Beyond its role as a stoichiometric base, this compound and its parent amine, triethylamine, exhibit catalytic activity in several types of chemical transformations. chemical-product.comwikipedia.orgguidechem.com

This compound itself is a key component in the formation of chloroaluminate ionic liquids, such as [Et₃NH]Cl/AlCl₃, which are effective catalysts for various reactions, including alkylation. mdpi.combuct.edu.cngoogle.com In these ionic liquids, the this compound acts as the organic salt component. For instance, a chloroaluminate ionic liquid prepared from this compound and anhydrous aluminum chloride has been shown to be an excellent catalyst for the alkylation of isobutane (B21531) with 2-butene (B3427860) and the alkylation of benzene (B151609) with propylene. mdpi.combuct.edu.cn

Furthermore, both triethylamine and this compound have been found to catalyze the melt polymerization of carbonate monomers, such as trimethylene carbonate (TMC). researchgate.netrsc.org This catalytic activity is significant as this compound is often a byproduct in the synthesis of these monomers. researchgate.netrsc.org Studies have shown that these catalysts can achieve high monomer conversions in relatively short reaction times compared to other common catalysts. rsc.org

Triethylamine is also known to catalyze the formation of polyurethane foams and epoxy resins. chemeurope.comchemical-product.comwikipedia.org In these polymerization reactions, it acts as a base catalyst, facilitating the reactions between isocyanates and polyols (for polyurethanes) or the curing of epoxy resins. chemeurope.comchemical-product.comwikipedia.org

The table below summarizes the catalytic applications of triethylamine and this compound.

| Catalytic Application | Catalyst System | Reactants | Product | Reference |

| Alkylation | [Et₃NH]Cl/AlCl₃ Ionic Liquid | Isobutane and 2-butene | Alkylate | mdpi.com |

| Alkylation | [Et₃NH]Cl/AlCl₃ Ionic Liquid | Benzene and Propylene | Cumene | buct.edu.cn |

| Melt Polymerization | Triethylamine or this compound | Trimethylene Carbonate (TMC) | Poly(trimethylene carbonate) | researchgate.netrsc.org |

| Urethane Foam Formation | Triethylamine | Isocyanates and Polyols | Polyurethane | chemeurope.comchemical-product.comwikipedia.org |

| Epoxy Resin Curing | Triethylamine | Epoxy Resins | Cured Epoxy | chemeurope.comchemical-product.comwikipedia.org |

Catalyst in Friedel-Crafts Reactions

This compound has been demonstrated to be an effective catalyst in Friedel-Crafts reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Specifically, it can be used to catalyze the synthesis of diphenylmethane (B89790) from the reaction of benzene with benzyl (B1604629) chloride. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In some instances, chloroaluminate ionic liquids, synthesized from this compound and aluminum chloride, have been employed as catalysts for Friedel-Crafts alkylation reactions. mdpi.com The catalytic activity in these systems is attributed to the Lewis acidity of the chloroaluminate species. mdpi.com

Catalyst in the Synthesis of Quaternary Ammonium Salts

In the synthesis of quaternary ammonium salts, this compound serves as a reactant in ionic liquid-catalyzed processes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These reactions are significant as quaternary ammonium compounds have wide-ranging applications, including as textile auxiliaries and dyes. chemical-product.comwikipedia.orgatamanchemicals.comatamanchemicals.com The formation of these salts often involves the alkylation of triethylamine. wikipedia.org

Catalyst in Urethane Foam and Epoxy Resin Formation

Like other tertiary amines, triethylamine and its hydrochloride salt play a catalytic role in the formation of polyurethane foams and epoxy resins. chemical-product.comwikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com In polyurethane production, triethylamine acts as a blowing agent catalyst, accelerating the reaction between isocyanates and water to produce carbon dioxide gas, which is essential for foam expansion. bdmaee.net It also promotes crosslinking and accelerates drying times in two-component systems like epoxy resins. bdmaee.netnih.gov The catalytic activity of triethylamine is crucial for the curing and hardening of these polymers. chemical-product.comatamanchemicals.comnih.gov

Catalyst in Intramolecular Kinugasa Reaction

This compound is employed as a proton donor in the intramolecular Kinugasa reaction, which is a method for synthesizing β-lactams. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction typically involves the copper(I)-catalyzed cycloaddition of a nitrone to a terminal alkyne. researchgate.net The presence of this compound can be crucial for the success of the reaction, promoting the formation of the necessary catalytic species. academie-sciences.fr This methodology has been successfully applied to the synthesis of sensitive tricyclic β-lactam systems. csic.es

Phase Transfer Catalysis

This compound can function as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases. unilongindustry.commedchemexpress.cn This is particularly useful in heterogeneous reaction systems, where it enhances reaction rates and yields under milder conditions by promoting the transfer of reactants across the phase boundary. unilongindustry.com In some cases, a phase transfer catalyst like benzyltriethylammonium chloride can be formed in situ from the addition of triethylamine. princeton.edu The efficiency of phase transfer catalysis is influenced by factors such as the interfacial area between the phases. princeton.edu

Catalysis in Polymerization Reactions

This compound has been identified as a catalyst for the melt polymerization of various carbonate monomers. researchgate.netrsc.org Studies have shown that it can effectively catalyze these polymerizations at temperatures ranging from 65 to 150 °C. researchgate.netrsc.org For instance, in the polymerization of trimethylene carbonate (TMC), this compound has demonstrated high monomer conversion rates. researchgate.net Its catalytic activity is notable as it is often a byproduct in the synthesis of the carbonate monomers themselves. researchgate.netrsc.org The use of this compound as a catalyst can influence the rate of the polymerization reaction and the structure of the resulting polymer. unilongindustry.com

| Monomer | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

| Trimethylene Carbonate (TMC) | This compound | 85 | 12 | 98 |

| Trimethylene Carbonate (TMC) | This compound | 110 | 1 | 98 |

| Trimethylene Carbonate (TMC) | Triethylamine | 85 | 6 | 97 |

| Trimethylene Carbonate (TMC) | Triethylamine | 110 | 1 | 98 |

Table based on data from a study on triethylamine-based catalysts for melt polymerization. researchgate.net

This compound in Conjunction with Triethylamine as a Catalyst

The combination of triethylamine and its hydrochloride salt, triethylammonium (B8662869) hydrochloride, can be used as a catalytic system. acs.org For example, this combination is used in the acid-catalyzed cyclization of unsaturated hydroperoxides to produce 1,2-dioxanes. acs.org In this system, triethylamine acts as a catalytic base while the hydrochloride salt provides the acidic environment necessary for the cyclization to proceed. acs.org This dual catalytic approach has been shown to be effective in synthesizing these cyclic peroxide structures with good yields and, in some cases, high diastereoselectivity. acs.org

Catalysis in the Reduction of Phosphine (B1218219) Oxide

This compound plays a significant role as an in situ generated catalyst in the reduction of phosphine oxides, a critical process in various organic syntheses where phosphines are used as reagents. organic-chemistry.orgacs.orgntnu.edu.twnih.govacs.org The regeneration of phosphines from their corresponding oxides is a key step for developing catalytic cycles that avoid the production of stoichiometric amounts of phosphine oxide waste. researchgate.net

The reduction of the activated phosphine oxide is carried out using a hydrosilane. acs.orgntnu.edu.twnih.gov A key finding of this research is that the triethylammonium chloride (Et₃N·HCl), generated as a byproduct in the reaction mixture, is not merely an inert salt but actively catalyzes the reduction of the phosphine oxide. organic-chemistry.orgacs.orgnih.govacs.orgresearchgate.net Furthermore, at elevated temperatures, the this compound can decompose, regenerating triethylamine (Et₃N) and eliminating hydrogen chloride (HCl). organic-chemistry.org This regenerated triethylamine can then participate in the catalytic cycle, for instance, by mediating the formation of the phosphorus ylide required for the Wittig reaction. organic-chemistry.orgacs.orgnih.gov

Control experiments have substantiated the catalytic role of this compound. Studies have shown that the reduction of phosphine oxide is significantly accelerated in the presence of catalytic amounts of this compound. researchgate.net For instance, the reduction was found to be efficient at 50 °C with only this compound present. researchgate.net This indicates that under mild heating, HCl can be released from the triethylammonium salt, regenerating the triethylamine base necessary for the reduction process. researchgate.net The combination of a silyl (B83357) chloride promoter and the catalytic effect of this compound leads to a highly efficient and chemoselective reduction, with yields of the desired furan (B31954) products reaching up to 84%. organic-chemistry.org

The chemoselectivity of this catalytic system is a significant advantage, as it allows for the reduction of phosphine oxide without affecting other sensitive functional groups present in the substrate molecules, such as acyl chlorides. organic-chemistry.org This method's ability to recycle the phosphine reagent and utilize a byproduct as a catalyst makes it an environmentally more benign and economically attractive process for industrial applications. organic-chemistry.org

The table below summarizes the effect of different catalysts and conditions on the reduction of phosphine oxide in a model reaction system.

| Entry | Catalyst(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Et₃N·HCl (catalytic) | 30 | 24 | 45 |

| 2 | Et₃N (catalytic) | 30 | 24 | 10 |

| 3 | Et₃N·HCl (stoichiometric) | 30 | 24 | 15 |

| 4 | Et₃N·HCl (catalytic) | 50 | 12 | 80 |

| 5 | Et₃N·HCl (catalytic) + Silyl Chloride | 50 | 8 | 95 |

This table is a representative summary based on findings described in the literature and is intended for illustrative purposes. organic-chemistry.orgresearchgate.net

Advanced Research in Materials Science and Engineering

Application in Ionic Liquids and Molten Salts

Triethylamine (B128534) hydrochloride is a fundamental precursor in the synthesis of certain types of room temperature ionic liquids (RTILs), particularly chloroaluminate-based systems. These ionic liquids are valued for their low cost, high conductivity, and the superior quality of metal deposition layers they enable mdpi.com. They are explored extensively for applications in electrochemistry, catalysis, and battery technology mdpi.comnih.gov.

Chloroaluminate ionic liquids are synthesized by mixing triethylamine hydrochloride with anhydrous aluminum chloride (AlCl₃) mdpi.com. The properties of the resulting ionic liquid, such as its acidity, are highly dependent on the molar ratio of AlCl₃ to this compound mdpi.com.

Basic Ionic Liquids : When the molar ratio of AlCl₃ to Et₃NHCl is less than 1, the dominant anions are Cl⁻ and AlCl₄⁻ mdpi.com.

Neutral Ionic Liquids : At a molar ratio equal to 1, the only anion present is AlCl₄⁻, rendering the ionic liquid neutral mdpi.com.

Acidic Ionic Liquids : When the molar ratio exceeds 1, the primary anions are AlCl₄⁻ and Al₂Cl₇⁻, resulting in an acidic ionic liquid mdpi.com. In systems where the mole fraction of AlCl₃ is 0.667 (a 2:1 molar ratio), aluminum ions predominantly exist in the form of Al₂Cl₇⁻ mdpi.com.

These acidic ionic liquids, such as Et₃NHCl-2AlCl₃, are particularly noted for their performance as Lewis acid catalysts in reactions like Friedel-Crafts alkylations nih.govmdpi.com. The synthesis process requires a dry, inert atmosphere, typically in a glove box, to prevent the hydrolysis of AlCl₃ mdpi.com.

The physicochemical properties of this compound-based ionic liquids can be fine-tuned by the introduction of additives. These additives can alter the microstructure of the ionic liquid, thereby affecting its viscosity, conductivity, and performance in electrochemical applications mdpi.com.

Benzene (B151609) (C₆H₆) is a widely used additive in this compound/chloroaluminate ([Et₃NH]Cl/AlCl₃) ionic liquid systems, particularly in the context of aluminum electrodeposition mdpi.com. Molecular dynamics simulations and experimental studies have shown that the addition of benzene has a significant impact on the ionic liquid's properties mdpi.com.

The presence of benzene weakens the interaction between the [Et₃NH]⁺ cation and the chloroaluminate anion. This is because benzene molecules situate themselves near the cation, disrupting the cation-anion attraction mdpi.com. This weakening of intermolecular forces leads to several macroscopic changes in the ionic liquid's properties mdpi.com.

With an increasing mole fraction of benzene, the following changes are observed:

Viscosity : The viscosity of the ionic liquid decreases, as the reduced interaction between ions allows for easier flow mdpi.com.

Conductivity : The electrical conductivity increases. This is a direct consequence of the decreased viscosity and enhanced ion diffusion, which facilitates charge transport through the electrolyte mdpi.com.

Below is an interactive data table summarizing the effect of benzene on the properties of the [Et₃NH]Cl/AlCl₃ ionic liquid system.

| Property | Effect of Increasing Benzene Concentration | Scientific Reason |

| Density | Decreases | Dilution of the electrolyte system. |

| Viscosity | Decreases | Weakened interaction between cations and anions mdpi.com. |

| Conductivity | Increases | Accelerated ion diffusion and lower viscosity mdpi.com. |

| Ion Interaction | Weakens | Benzene molecules are situated near the cation, disrupting the electrostatic attraction to the anion mdpi.com. |

This compound/chloroaluminate ionic liquids are effective electrolytes for the electrodeposition of aluminum. This technology presents a lower-energy alternative to the traditional Hall–Héroult process for aluminum production mdpi.com. The electrodeposition process in these ionic liquids results in dense, continuous, and well-adherent aluminum coatings pku.edu.cn.

The addition of benzene to the AlCl₃/Et₃NHCl electrolyte can refine the grain structure of the deposited aluminum mdpi.com. Benzene has a greater diffusion and adsorption capacity than the electroactive Al₂Cl₇⁻ ion. It tends to adsorb onto the protruding parts of the electrode surface, which reduces the effective surface area of the cathode and slows down the reduction of Al₂Cl₇⁻. This leads to an increase in the overpotential, which favors the formation of finer grains in the aluminum deposit mdpi.comresearchgate.net.

Research has demonstrated the successful electrodeposition of aluminum on various substrates, like aluminum and copper, from these ionic liquids pku.edu.cnresearchgate.net. Studies have analyzed the nucleation process, finding that the deposition of aluminum on aluminum substrates follows an instantaneous nucleation with diffusion-controlled growth model pku.edu.cn.

| Parameter | Finding | Reference |

| Deposition Method | Constant Potential Electrolysis | pku.edu.cnresearchgate.net |

| Substrate | Aluminum, Copper | pku.edu.cnresearchgate.net |

| Deposit Morphology | Dense, continuous, well-adherent, smooth, and uniform | pku.edu.cnresearchgate.nethep.com.cn |

| Nucleation Process (on Al) | Instantaneous nucleation with diffusion-controlled growth | pku.edu.cn |

| Effect of Benzene Additive | Refines grain structure of the deposit | mdpi.com |

| Current Efficiency (at -2.4V) | 73% | pku.edu.cn |

The low cost and favorable electrochemical properties of this compound/chloroaluminate ionic liquids make them promising electrolytes for next-generation batteries, particularly aluminum-ion batteries (AIBs) zju.edu.cnrsc.org. These electrolytes offer a wider potential window and higher decomposition voltage compared to more common imidazolium-based ionic liquids zju.edu.cn.

An AIB utilizing an AlCl₃/Et₃NHCl electrolyte with a graphene aerogel cathode has demonstrated high performance, including a high cathodic capacity of 112 mAh g⁻¹ and excellent cycling stability with 97.3% capacity retention after 30,000 cycles zju.edu.cn. The battery operates through the reversible electrochemical deposition and dissolution of aluminum at the anode and the intercalation and de-intercalation of chloroaluminate anions in the graphene cathode zju.edu.cn. The optimal molar ratio of AlCl₃ to Et₃NHCl for battery performance was found to be 1.5 zju.edu.cn.

Furthermore, a ternary electrolyte system based on Et₃NHCl–AlCl₃ with magnesium diethylphosphate (Mg(DEP)₂) has been developed for high-performance rechargeable magnesium batteries, showcasing high ionic conductivity and good anodic stability rsc.org.

| Battery Type | Electrolyte | Key Performance Metrics |

| Aluminum-Ion Battery (AIB) | AlCl₃/Et₃NHCl (1.5 molar ratio) | Cathodic capacity: 112 mAh g⁻¹; Cycle life: 97.3% retention after 30,000 cycles; High current density performance: 84% retention at 18 A g⁻¹ zju.edu.cn. |

| Rechargeable Magnesium Battery | Et₃NHCl–AlCl₃–Mg(DEP)₂ | Ionic conductivity: 4.5 × 10⁻³ S cm⁻¹; Anodic stability: 2.41 V vs. Mg/Mg²⁺; Discharge capacity: 115 mAh g⁻¹ at C/10 rate rsc.org. |

Influence of Additives on Ionic Liquid Properties

Polymer Chemistry and Materials Synthesis

In the realm of polymer chemistry, this compound is recognized for its role as both a catalyst and a byproduct in polymerization reactions. Its presence can influence reaction rates and the final structure of polymeric materials unilongindustry.com.

Both triethylamine and this compound have been shown to effectively catalyze the melt polymerization of carbonate monomers, such as trimethylene carbonate (TMC) rsc.orgresearchgate.net. The catalytic activity of this compound is particularly significant because it is often generated as a byproduct during the synthesis of these very monomers rsc.orgresearchgate.net.

For instance, in the synthesis of α,ω-acrylate terminated polyethylene (B3416737) oxide, triethylamine is used to trap protons, which results in the formation of this compound salt that is subsequently removed . The catalytic efficiency of this compound in TMC polymerization is comparable to that of triethylamine, achieving high monomer conversions in relatively short times, and in some cases, faster than conventional catalysts like stannous octoate rsc.org. This dual role as a byproduct and a catalyst presents opportunities for more efficient and streamlined polymerization processes unilongindustry.comrsc.org.

Role in Polyurethane Production

This compound, and its parent compound triethylamine, play a crucial role as catalysts in the production of polyurethanes, particularly in the formation of polyurethane foams. ulprospector.comgoogle.comresearchgate.net Tertiary amines like triethylamine are effective catalysts for both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). researchgate.nettosoh.co.jp The catalytic activity of this compound is especially relevant as it can be formed in situ when triethylamine is used to neutralize acidic components or byproducts in the reaction mixture.

In the manufacturing of polyurethane foams, the balance between the gelling and blowing reactions is critical to achieving the desired foam properties. Triethylamine-based catalysts are instrumental in controlling these reaction rates to ensure proper foam rise and curing. tosoh.co.jpgoogle.com The catalytic mechanism involves the tertiary amine activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or water.

Research has also explored the use of triethylamine in combination with other compounds to fine-tune the catalytic process. For instance, the combination of triethylamine and phosphoric acid has been shown to allow for precise adjustments of the reaction rate in rigid polyurethane foam production, leading to foams with optimal blowing agent utilization and fast curing times. google.com

Control of Polymerization Reaction Rate and Product Structure

This compound has been identified as an effective catalyst for controlling the rate of polymerization and influencing the final structure of various polymers beyond just polyurethanes. Studies have shown that both triethylamine (TEA) and this compound (TEA·HCl) can catalyze the melt polymerization of carbonate monomers, such as trimethylene carbonate (TMC). rsc.orgresearchgate.net

The catalytic activity of this compound in this context is significant because it is often a byproduct in the synthesis of these monomers. rsc.orgresearchgate.net Research comparing the effectiveness of these catalysts has provided detailed insights into their performance.

| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) |

|---|---|---|---|

| TEA·HCl | 85 | 12 | 98 |

| TEA·HCl | 110 | 1 | 98 |

| TEA | 85 | 6 | 97 |

| TEA | 110 | 1 | 98 |

| Stannous Octoate | 85 | 24 | ~98 |

| Stannous Octoate | 110 | 2.5 | ~98 |

| Catalyst-free | 85 | 32 | 99 |

| Catalyst-free | 110 | 2.5 | 99 |

As the data indicates, this compound is a highly effective catalyst, achieving high monomer conversions in significantly shorter times compared to the widely used stannous octoate at lower temperatures. rsc.orgresearchgate.net This ability to control the polymerization rate is crucial for tailoring the molecular weight and structure of the resulting polymer, which in turn dictates its physical and mechanical properties.

In the context of polyurethane foams, the rate of reaction is critical for the final product's integrity. A reaction that proceeds too quickly can lead to charring and internal stresses, while a slow reaction may result in the escape of the blowing agent before the necessary viscosity for foaming is achieved. google.com The use of triethylamine in conjunction with a mineral acid like phosphoric acid allows for precise control over the foam rise rate by moderating the catalytic activity of the amine. google.com

Neutralizing Agent for Anionic Polyurethane Dispersions

Triethylamine is a key component in the production of anionic polyurethane dispersions (PUDs), where it functions as a neutralizing agent. ulprospector.comresearchgate.netpcimag.com Anionic PUDs are water-based dispersions that are stabilized through the incorporation of anionic groups into the polymer backbone. google.comresearchgate.net

The process typically involves the synthesis of an isocyanate-terminated prepolymer that contains carboxylic acid groups. A commonly used monomer for introducing these acid functionalities is dimethylolpropionic acid (DMPA). researchgate.netpcimag.com The carboxylic acid groups are then neutralized with a tertiary amine, most commonly triethylamine, to form carboxylate anions. researchgate.net This neutralization step is critical as it imparts hydrophilicity to the polyurethane, allowing it to be stably dispersed in water. researchgate.net

The neutralization reaction can be represented as follows:

R-COOH + N(C₂H₅)₃ → R-COO⁻ + HN⁺(C₂H₅)₃

This formation of an ammonium (B1175870) carboxylate anion facilitates the dispersion of the polyurethane in water without the need for external emulsifiers. researchgate.netgoogle.com The degree of neutralization, which is the molar ratio of the neutralizing agent to the ionic monomer, is a key parameter that influences the properties of the resulting dispersion, such as particle size and stability. researchgate.net

Crosslinking Agent in Polymer Systems

While this compound itself is not typically a primary crosslinking agent, its parent compound, triethylamine, can facilitate crosslinking reactions in various polymer systems. Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network, which enhances the material's mechanical strength, elasticity, and chemical resistance.

In some polymer systems, triethylamine can act as a catalyst that promotes the reactions of crosslinking agents. For instance, in the functionalization of hydroxyl-containing polymers with unsaturated anhydrides or acyl chlorides, triethylamine is used as an acid scavenger to trap the hydrochloric acid byproduct. researchgate.net This process is essential for the subsequent crosslinking of the polymer chains.

It is important to distinguish the role of triethylamine as a catalyst or facilitator of crosslinking from that of a direct crosslinking agent. Direct crosslinking agents are typically molecules with multiple functional groups that can react with and link different polymer chains. While triethylamine can be involved in reactions that lead to crosslinking, its primary role is often catalytic or as a neutralizing agent that enables the crosslinking reactions to proceed efficiently.

Supramolecular Chemistry and Self-Assembly

Utilization in Supramolecular Gels for Biochemical Applications

The application of this compound in supramolecular gels for biochemical purposes, such as drug delivery, is an emerging area of research. nih.govnih.govwhiterose.ac.uk Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators via non-covalent interactions, creating a three-dimensional network that can entrap large amounts of solvent. whiterose.ac.uk

In the context of biochemical applications, these gels are of interest due to their potential for controlled and targeted drug release. nih.govnih.gov While direct studies on this compound as the sole gelator are limited, its properties can be utilized within more complex supramolecular systems. For instance, in the synthesis of a poly(NIPAAm-co-cysteamine) based copolymer for a physically and chemically gelling system, triethylamine was used to deprotect cysteamine hydrochloride, enabling the subsequent Michael-Type addition reactions that lead to chemical gelation. nih.gov

The ability of triethylamine to form salts with acidic functionalities can be exploited to trigger or modify the self-assembly process in response to pH changes. This is particularly relevant for the controlled release of amine-containing drugs, where the formation and cleavage of pH-responsive Schiff bases within a peptide-based hydrogel can be controlled. nih.gov

Role in Forming Complexes and Modifying Surfaces

This compound and triethylamine play a role in the formation of supramolecular complexes and the modification of surfaces through various non-covalent interactions. aablocks.comnih.govnih.gov The formation of complexes is a cornerstone of supramolecular chemistry, where molecules recognize and bind to each other to form well-defined structures. researchgate.netresearchgate.net

Triethylamine can participate in the formation of complexes with various molecules. For example, it has been noted that triethylamine can form a colored complex with methacrylic anhydride, which can be a consideration in polymerization reactions where color is a critical property of the final product. researchgate.net

In the realm of surface modification, triethylamine is used as a reagent in processes designed to alter the surface properties of materials. For instance, in the surface-initiated atom transfer radical polymerization (SI-ATRP) on polyurethane membranes, anhydrous triethylamine is used in the preparation of the initiator-immobilized surface. nih.gov This initial modification is crucial for the subsequent grafting of polymers onto the surface to impart desired properties such as hydrophilicity and antimicrobial activity. nih.gov

Supramolecular Interactions in Photopolymerization

While extensive research on the specific role of this compound in the supramolecular organization of photopolymerization systems is not widely documented, the established behavior of related tertiary ammonium salts and ionic liquids provides a framework for understanding its potential influence. Tertiary amines are frequently employed as co-initiators in photopolymerization, and their salt forms, such as this compound, can introduce ionic interactions that may direct the self-assembly of monomers prior to and during polymerization.

The presence of the triethylammonium (B8662869) cation and the chloride anion can lead to the formation of transient, ordered structures within a monomer solution through electrostatic interactions. These non-covalent interactions can influence the proximity and orientation of polymerizable functional groups, potentially affecting the rate and outcome of the photopolymerization process. This is particularly relevant in the context of polymerizable ionic liquids, where the ionic nature of the monomers themselves dictates the formation of supramolecular structures that, in turn, influence the polymerization kinetics. Studies on the photopolymerization of ammonium-based acrylate and methacrylate ionic liquids have shown that the ionic interactions and resulting high viscosity can significantly alter the polymerization rates by affecting the propagation and termination steps.

It is plausible that non-polymerizable salts like this compound could function as structure-directing agents, creating localized domains of organized monomers. This templating effect could be particularly pronounced in less polar monomer systems, where ion-pairing and the formation of ionic aggregates would be more favorable. Such supramolecular pre-organization could lead to polymers with altered microstructures and properties compared to those polymerized in the absence of the salt.

Halogen Bonding in Supramolecular Assemblies

The crystal structure of this compound provides a clear example of how halogen bonding and related non-covalent interactions dictate the formation of supramolecular assemblies. In the solid state, the triethylammonium cations and chloride anions are organized in a specific, repeating lattice, governed primarily by strong hydrogen bonds and weaker halogen-bonding interactions.

A definitive redetermination of the crystal structure of triethylammonium chloride was reported by Churakov and Howard in 2004, clarifying the supramolecular arrangement of the ions. The primary interaction responsible for the assembly is the N-H···Cl hydrogen bond formed between the protonated amine of the triethylammonium cation and the chloride anion. This can be classified as a form of halogen bond, where the electron-rich chloride anion acts as a halogen bond acceptor. These strong, directional interactions link the cations and anions into well-defined chains or sheets.

Table 1: Crystallographic Data for Triethylammonium Chloride

| Parameter | Value |

| Formula | C6H16ClN |

| Crystal System | Trigonal |

| Space Group | P 3 1 c |

| Unit Cell Dimension a | 8.2542 Å |

| Unit Cell Dimension b | 8.2542 Å |

| Unit Cell Dimension c | 6.9963 Å |

| Unit Cell Angle α | 90.00° |

| Unit Cell Angle β | 90.00° |

| Unit Cell Angle γ | 120.00° |

This data is based on the crystal structure redetermination of triethylammonium chloride. nih.gov

The study of such structures is fundamental to crystal engineering, as it allows for the rational design of new materials with desired properties based on the predictable nature of these supramolecular interactions. The chloride ion's ability to act as a potent halogen bond acceptor is a recurring theme in the construction of complex supramolecular architectures.

Pharmaceutical and Agrochemical Research

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, triethylamine (B128534) hydrochloride plays a pivotal role, often formed in situ during reactions where triethylamine is used as an acid scavenger. It is instrumental in facilitating numerous organic transformations essential for the creation of therapeutic agents. rsc.orgchemicalbook.comosti.gov

The synthesis of Active Pharmaceutical Ingredients (APIs) frequently involves reactions that generate acidic byproducts, such as hydrogen chloride (HCl). Triethylamine is widely employed as a base to neutralize these acids, which results in the formation of triethylamine hydrochloride. This process is crucial for several reasons: it prevents the protonation of other sensitive reagents, drives the reaction equilibrium toward the desired product, and facilitates purification, as the solid this compound can often be easily filtered from the reaction mixture. patsnap.comwisdomlib.org

Key reactions where this compound is consequentially formed include:

Acylation: In the synthesis of esters and amides from highly reactive acyl chlorides, triethylamine scavenges the HCl produced. This is a fundamental step in building the core structures of many APIs. patsnap.com

Alkylation: It serves as a base in various alkylation reactions, facilitating the attachment of alkyl groups to nucleophiles. osti.gov

Condensation Reactions: The compound acts as a catalyst and acid neutralizer in condensation reactions, which are vital for forming carbon-carbon or carbon-heteroatom bonds in complex drug molecules. rsc.org

This role as a byproduct of acid neutralization is fundamental to optimizing reaction conditions and yields in the multistep syntheses typical of pharmaceutical manufacturing. patsnap.com

A significant application of this compound is in the synthesis of the "sartan" class of antihypertensive drugs, such as Losartan. A critical step in the synthesis of these molecules is the construction of the tetrazole ring, which is a key pharmacophore responsible for their therapeutic activity.

This transformation is typically achieved through a [2+3] cycloaddition reaction between an organonitrile and an azide, commonly sodium azide. This compound is used as a catalyst in this reaction. For instance, in the synthesis of Losartan, the cyano group on the biphenyl intermediate is converted to the tetrazole ring in the presence of sodium azide and this compound, often in a high-boiling solvent like N-methylpyrrolidone. This specific application underscores the compound's direct catalytic role in the formation of a vital API.

| Reaction Step | Reagents | Role of this compound | Product |

| Tetrazole Formation | Organonitrile, Sodium Azide (NaN₃) | Catalyst for cycloaddition | Tetrazole ring |

The synthesis of various classes of drugs, including analgesics, involves acylation steps where triethylamine is used as a base, leading to the formation of this compound. A notable example is found in the synthesis of lactam analogues of Fentanyl, a potent synthetic opioid analgesic. In the final step of this synthesis, the precursor 4-anilino-2-piperidone is acylated using propionyl chloride. Triethylamine is added as a base to neutralize the hydrogen chloride that is generated, thereby facilitating the N-acylation and completing the synthesis. rsc.org The resulting this compound precipitates and is removed.

| Drug Class | Example Synthesis Step | Reagents | Function of Triethylamine/TEA·HCl |

| Analgesic (Opioid) | N-acylation of Fentanyl analogue | 4-anilino-2-piperidone, Propionyl chloride, Triethylamine | Triethylamine acts as an HCl scavenger, forming this compound to drive the reaction. |

While many synthetic routes for antihistamines and local anesthetics also involve acylation or alkylation steps, the use of triethylamine as an acid scavenger is a common, though not universally documented, strategy. nih.govyoutube.com Its application follows the general principles of organic synthesis where neutralization of acidic byproducts is required.

This compound is integral to the production of semi-synthetic penicillins and cephalosporins. These antibiotics are created by chemically modifying the core β-lactam structure, which is produced via fermentation. The modification primarily involves cleaving the natural acyl side chain and replacing it with a synthetic one, a process that defines the antibiotic's spectrum of activity.

Triethylamine is used extensively in these processes, particularly during the acylation step where the new side chain is attached to the β-lactam nucleus (e.g., 6-aminopenicillanic acid or 7-aminocephalosporanic acid). The reaction, often involving an acid chloride or a similar activated acyl donor, produces HCl. Triethylamine neutralizes this acid, forming this compound. rsc.orgpatsnap.com This is critical for preventing acid-catalyzed degradation of the sensitive β-lactam ring. In a patent for the synthesis of the cephalosporin antibiotic Cephalexin, triethylamine is added to a solution of an N-nitrosohetacillin sulfoxide (B87167), causing the precipitation of the triethylammonium (B8662869) salt. Subsequent steps lead to the formation and removal of triethylammonium chloride. nbinno.com

The use of triethylamine and the subsequent formation of its hydrochloride salt are thus key to the efficient and high-yield industrial production of many essential antibiotics. rsc.org

In drug discovery and development, lead compounds are systematically modified to optimize their pharmacological properties. This compound, or more commonly its in situ formation from triethylamine, is a workhorse in this process. Medicinal chemists rely on robust and predictable reactions to create libraries of related compounds for structure-activity relationship (SAR) studies.

The fundamental reactions facilitated by triethylamine—such as esterification, amidation, and etherification—are precisely the reactions used to modify functional groups on a lead molecule. rsc.orgpatsnap.com For example, converting a carboxylic acid to an ester or an amine to an amide can significantly alter a drug's solubility, stability, and ability to interact with its biological target. By efficiently scavenging the HCl generated from acyl chlorides, triethylamine ensures these modifications proceed smoothly, allowing for the rapid synthesis of diverse analogues for biological testing.

Applications in Agrochemicals

The utility of this compound extends to the agrochemical industry, where it is used in the synthesis of a variety of products designed for crop protection. It functions as a reagent, catalyst, or intermediate in the manufacturing of herbicides, insecticides, and fungicides. rsc.orgosti.gov

Its roles in agrochemical synthesis mirror those in the pharmaceutical sector:

Reagent and Catalyst: It is used as a catalyst and acid neutralizer in condensation and acylation reactions to produce complex active ingredients. osti.gov

Intermediate: this compound is an intermediate in the production of quaternary ammonium (B1175870) compounds, which are utilized as active ingredients or as adjuvants in pesticide formulations to enhance their effectiveness. rsc.org

Salt Formation: Triethylamine is used to form salts of various carboxylic acid-containing pesticides, such as Triclopyr and 2,4-dichlorophenoxyacetic acid, which can improve their formulation characteristics and biological activity. rsc.org

The compound's versatility and effectiveness in facilitating key chemical transformations make it a valuable component in the production of modern agricultural chemicals. osti.gov

Salts of Carboxylic Acid-Containing Pesticides

This compound plays a significant role in the formulation of agrochemicals, particularly pesticides derived from carboxylic acids. The formation of a salt, such as this compound, occurs when triethylamine is used as a base to neutralize the acidic pesticide molecule. This conversion into a salt form can enhance the properties of the pesticide, such as its solubility in water, which is crucial for creating stable sprayable formulations.

Many important herbicides are carboxylic acids, including those in the phenoxyacetic acid family. wikipedia.org Triethylamine is utilized to create salts of these pesticides, including widely used compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and Triclopyr. wikipedia.org The reaction involves triethylamine neutralizing the hydrogen chloride produced, resulting in the formation of this compound and the amine salt of the herbicide. wikipedia.org This process is essential for manufacturing and formulation, as it allows for the creation of stable, water-soluble concentrates. chemicalwarehouse.comgoogle.com

The use of amine salts, such as those formed with triethylamine or dimethylamine (B145610), is a common practice in the agrochemical industry. chemicalwarehouse.comcaws.org.nz These salt formulations are generally less volatile than their ester counterparts, which is an environmental and practical advantage. caws.org.nz The specific amine used can influence the characteristics of the final product. For instance, various amine salts of herbicides like MCPA, 2,4-D, and Dicamba are commercially available, each offering slightly different properties. caws.org.nzfbn.com

Research and development in this area focus on optimizing herbicide formulations for better efficacy and compatibility. google.com The formation of triethylamine salts is a key strategy in this process, allowing for the effective delivery of the active herbicidal ingredient to the target weeds.

Below is a data table summarizing examples of carboxylic acid-containing pesticides that are formulated as triethylamine salts.

| Herbicide (Active Ingredient) | Chemical Family | Common Use | Salt Form |

| 2,4-D | Phenoxyacetic Acid | Control of broadleaf weeds in various crops. wikipedia.orgherts.ac.uk | 2,4-D-triethylammonium bcpcpesticidecompendium.org |

| Triclopyr | Pyridinecarboxylic Acid | Control of woody plants and broadleaf weeds. | Triclopyr triethylamine salt |

| MCPA | Phenoxyacetic Acid | Selective control of broadleaf weeds in cereals and pastures. wikipedia.orggenfarm.com.au | MCPA triethylamine salt caws.org.nz |

| Dicamba | Benzoic Acid | Control of broadleaf weeds in agriculture and non-crop areas. chemicalwarehouse.comfbn.com | Dicamba triethylamine salt |

Analytical and Spectroscopic Investigations

Chromatographic Methods

Triethylamine (B128534) hydrochloride plays a significant role in ion interaction chromatography, a technique also known as ion-pair chromatography. In this method, the triethylammonium (B8662869) cation, derived from triethylamine hydrochloride, acts as a cationic ion-pairing reagent. welch-us.comfishersci.at The fundamental mechanism involves the formation of an ion pair between the triethylammonium ion and an anionic analyte in the mobile phase. This newly formed ion pair is neutral and more hydrophobic, allowing it to partition onto a lipophilic (non-polar) stationary phase, such as C18, for separation. unt.edu

The retention behavior of analytes is directly influenced by the concentration of triethylamine in the mobile phase. An increase in the concentration of the triethylammonium cation leads to an increased retention time for anionic compounds. Conversely, the retention of cationic analytes is decreased, as they are repelled by the positively charged triethylammonium ions. The retention of neutral or zwitterionic compounds remains largely unaffected. sci-hub.st This technique is particularly useful for the separation of strong acids and bases which are typically ionized in the pH 3-8 range used for reversed-phase chromatography. unt.edu Three primary mechanisms have been proposed to explain retention in this mode: the ion-pair model, the dynamic ion-exchange model, and the ion-interaction model, which incorporates both electrostatic and adsorption effects. unt.edu

This compound is a widely utilized mobile phase additive in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase applications. beakerlabs.co.uksigmaaldrich.com It is employed for multiple purposes, including acting as an ion pair reagent and as a competing base to improve the chromatography of various drug substances. beakerlabs.co.uklookchem.com Its addition to the mobile phase can control the retention of analytes and significantly enhance peak shape, especially for basic compounds. nih.gov

In reversed-phase HPLC, this compound serves as a source for the triethylammonium cation, which functions as an ion-pairing reagent. sci-hub.stbeakerlabs.co.uk This application is a form of ion-pair chromatography used to enhance the separation of ionic compounds. The triethylammonium cation forms a neutral ion-pair with anionic analytes in the sample. beakerlabs.co.ukchromatographyonline.com The formation of this less polar ion-pair increases the hydrophobicity of the analyte, leading to greater retention on non-polar stationary phases like C18. welch-us.com

The concentration of triethylamine is a critical parameter for controlling the retention and selectivity. sci-hub.st Studies have demonstrated that as the concentration of triethylamine (and thus the triethylammonium cation) in the mobile phase increases, the retention of anionic analytes is increased, while the retention of cationic analytes is decreased. sci-hub.st This makes triethylamine a useful reagent for manipulating the separation of complex mixtures containing various ionic species. sci-hub.st Due to its rapid equilibration time with the column, it is considered a practical ion-pairing reagent for use in gradient elution methods. sci-hub.st

Effect of Triethylamine (TEA) Concentration on Analyte Retention in HPLC

| Analyte Type | Effect of Increasing TEA Concentration | Mechanism |

|---|---|---|

| Anions (e.g., Nicotinic Acid) | Retention Increased | Formation of a neutral ion-pair with the cationic triethylammonium ion, increasing partitioning onto the reversed-phase column. sci-hub.st |

| Cations (e.g., Benzylamine) | Retention Decreased | Electrostatic repulsion between the cationic analyte and the cationic triethylammonium ion. sci-hub.st |

| Neutrals/Zwitterions (e.g., Aniline) | No significant change | Analyte is uncharged and does not participate in ion-pairing with the triethylammonium ion. sci-hub.st |

Triethylamine is frequently used as a competing base in reversed-phase HPLC to improve the peak shape and control the retention of basic, acidic, and neutral drugs. lookchem.comnih.gov This is particularly crucial for basic, amine-containing analytes, which often exhibit poor peak shape (tailing) on silica-based columns. chromatographyonline.comresearchgate.net

The mechanism involves the interaction of protonated triethylamine (the triethylammonium ion) with residual silanol (B1196071) groups on the surface of the silica-based stationary phase. chromatographyonline.comnih.gov These silanol groups can be deprotonated and negatively charged (Si-O⁻), creating active sites that can strongly and undesirably interact with protonated basic analytes through electrostatic attraction, leading to peak tailing. chromatographyonline.com By adding triethylamine to the mobile phase, the triethylammonium ion is formed and acts as a "competing base," effectively masking these active silanol sites. chromatographyonline.comchromforum.org It interacts strongly with the Si-O⁻ groups, preventing the basic analyte from binding to these sites, which results in more symmetrical peaks and improved separation efficiency. chromatographyonline.comresearchgate.net This approach has been successfully applied to the separation of numerous classes of pharmacologically related drugs. nih.gov

Drug Classes Separated by RP-HPLC Using Triethylamine as a Competing Base

| Drug Class |

|---|

| Sympathomimetic amines nih.gov |

| Antihistamines nih.gov |

| Phenothiazines nih.gov |

| Local anesthetics nih.gov |

| Cinchona and tropane (B1204802) alkaloids nih.gov |

| Xanthines nih.gov |

| Sulfonamides nih.gov |

| Steroids nih.gov |

Headspace Gas Chromatography (HS-GC) is a technique used for the analysis of volatile and semi-volatile compounds in a sample matrix. It is particularly suitable for determining the presence of residual amines, such as triethylamine, in pharmaceutical substances, often where they exist as hydrochloride salts. ijpsonline.comijpsonline.com The core principle of the method is the conversion of the non-volatile amine salt into its free, volatile base form, which can then be analyzed by GC. researchgate.net